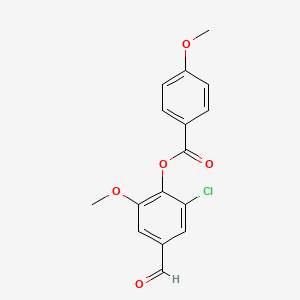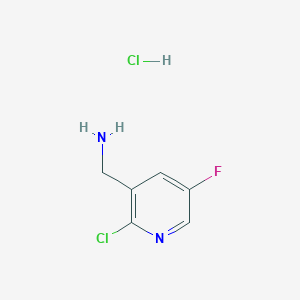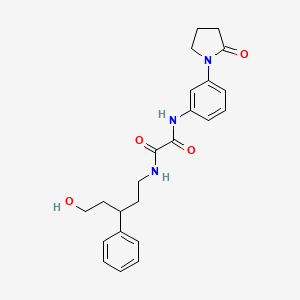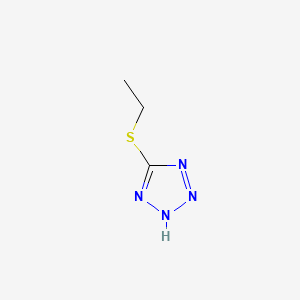![molecular formula C15H18N2O2S B2498753 N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252369-01-9](/img/structure/B2498753.png)
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as BMS-816336, is a novel small molecule inhibitor that has shown potential in treating various diseases. It belongs to the class of compounds known as cyclopentyl amides and has a chemical formula of C16H19NO2S.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves the inhibition of protein kinase C theta, which is involved in the regulation of immune response. By inhibiting this enzyme, this compound can suppress the activation of T cells, which play a crucial role in the immune response. This can lead to the suppression of various autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Additionally, it has been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its potent inhibitory activity against protein kinase C theta. This makes it a promising candidate for the treatment of various autoimmune diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One potential direction is to investigate its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to develop more potent analogs of this compound that have improved solubility and pharmacokinetic properties. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxythiophenol with 1-cyanocyclopentene in the presence of a base to form the corresponding thioether. This intermediate is then reacted with chloroacetyl chloride to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential in treating various diseases. It has been shown to have potent inhibitory activity against several enzymes, including the protein kinase C theta, which is involved in the regulation of immune response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-12-6-2-3-7-13(12)20-10-14(18)17-15(11-16)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVERRSYUJNUTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)


![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)


![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)
![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)